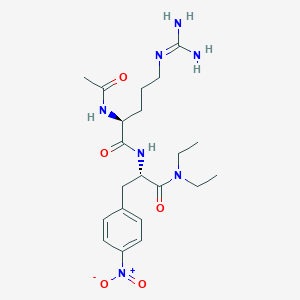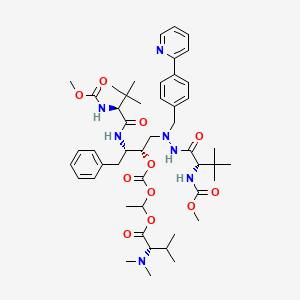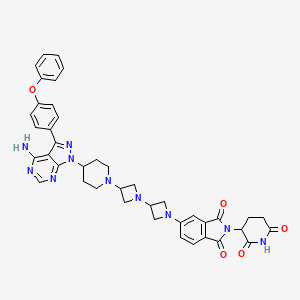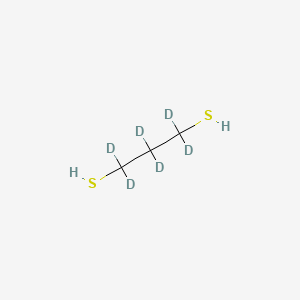
1,3-Propane-d6-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propane-d6-dithiol: is a deuterated form of 1,3-propanedithiol, where the hydrogen atoms are replaced with deuterium. This compound is represented by the molecular formula C3H2D6S2. It is a colorless liquid with a strong, unpleasant odor. The presence of deuterium makes it useful in various scientific applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-dithiol can be synthesized through the reaction of deuterated 1,3-dibromopropane with sodium hydrosulfide in a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated 1,3-dibromopropane followed by its reaction with sodium hydrosulfide. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propane-d6-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide are commonly used.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Propane-d6-dithiol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioacetals and thioethers.
Biology: It is used in studies involving isotopic labeling to trace metabolic pathways.
Medicine: It is used in the synthesis of pharmaceuticals and in drug development studies.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-propane-d6-dithiol involves its ability to form strong bonds with metal ions, leading to the formation of chelate rings. This property is utilized in various chemical reactions and industrial applications. The molecular targets include metal ions, and the pathways involved are primarily those related to chelation and substitution reactions.
Comparación Con Compuestos Similares
1,3-Propanedithiol: The non-deuterated form of 1,3-propane-d6-dithiol.
1,2-Ethanedithiol: A similar compound with two sulfur atoms but a shorter carbon chain.
1,4-Butanedithiol: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of deuterium, which makes it particularly useful in isotopic labeling studies. Its chemical properties are similar to those of 1,3-propanedithiol, but the deuterium atoms provide additional stability and distinct spectroscopic characteristics.
Propiedades
Fórmula molecular |
C3H8S2 |
|---|---|
Peso molecular |
114.27 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
Clave InChI |
ZJLMKPKYJBQJNH-NMFSSPJFSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S)C([2H])([2H])S |
SMILES canónico |
C(CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


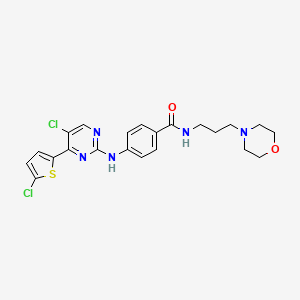
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
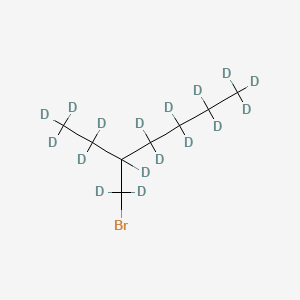
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
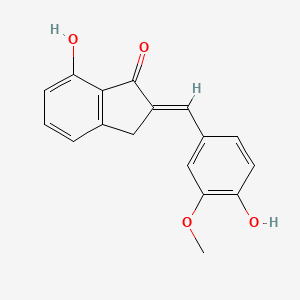
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
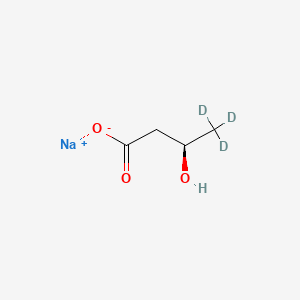
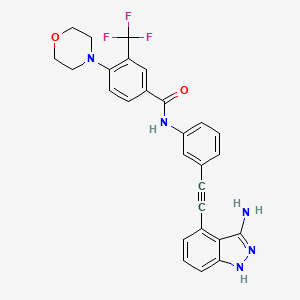
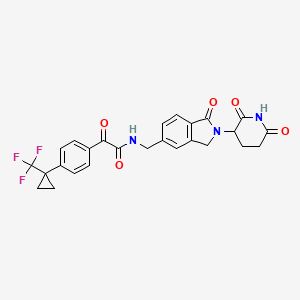
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)
